1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
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Overview
Description
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound that features a benzodiazole ring fused to a piperidine moiety, connected to a dimethylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or other suitable formylating agents . The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine derivatives . The final step involves the coupling of the benzodiazole-piperidine intermediate with 3,3-dimethylbutanone under appropriate conditions, such as the presence of a base or a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets . Overall, the compound’s effects are mediated through a combination of molecular interactions and pathway modulations .
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-Benzodiazol-2-yl)piperidin-4-amine: Shares the benzodiazole and piperidine moieties but lacks the dimethylbutanone structure.
4-(1H-Benzimidazol-2-yl)benzaldehyde: Contains a benzimidazole ring but differs in the substitution pattern and functional groups.
Uniqueness
1-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3,3-DIMETHYLBUTAN-1-ONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the dimethylbutanone moiety, in particular, may enhance its stability, solubility, and overall pharmacokinetic profile compared to similar compounds .
Properties
Molecular Formula |
C18H25N3O |
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Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C18H25N3O/c1-18(2,3)12-16(22)21-10-8-13(9-11-21)17-19-14-6-4-5-7-15(14)20-17/h4-7,13H,8-12H2,1-3H3,(H,19,20) |
InChI Key |
RQBLZGNNKZQPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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